N1,N4-dimethylbenzene-1,4-diamine dihydrochloride
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Description
“N1,N4-dimethylbenzene-1,4-diamine dihydrochloride” is a chemical compound . It is also known as "N1,N4-Dimethylbutane-1,4-diamine" . It is a salt .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of N,N-dimethylbenzene-1,4-diamine with hydrochloric acid . Another method involves the use of N,N-dimethylbenzene-1,4-diamine with sodium nitrite and hydrochloric acid for nitrosation, followed by reduction with iron powder and hydrochloric acid .Molecular Structure Analysis
The molecular formula of “this compound” is C8H13ClN2 . The molecular weight is 172.66 g/mol . The InChI code is 1S/C8H12N2.2ClH/c1-6-5-7(10-2)3-4-8(6)9;;/h3-5,10H,9H2,1-2H3;2*1H .Chemical Reactions Analysis
“this compound” neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . Flammable gaseous hydrogen may be generated in combination with strong reducing agents, such as hydrides .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 136.1943 g/mol . It has a boiling point of 536.2 K .Mechanism of Action
Safety and Hazards
“N1,N4-dimethylbenzene-1,4-diamine dihydrochloride” is classified as a dangerous substance. It has hazard statements H226-H302+H312-H314-H330 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of N1,N4-dimethylbenzene-1,4-diamine dihydrochloride can be achieved through a multi-step process involving the reaction of starting materials with various reagents and catalysts.", "Starting Materials": [ "p-xylene", "nitric acid", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "hydrochloric acid", "N,N-dimethylformamide", "sodium borohydride" ], "Reaction": [ "Step 1: Nitration of p-xylene with nitric acid and sulfuric acid to form 1,4-dinitro-p-xylene", "Step 2: Reduction of 1,4-dinitro-p-xylene with sodium borohydride to form 1,4-diamino-p-xylene", "Step 3: Methylation of 1,4-diamino-p-xylene with excess dimethyl sulfate to form N1,N4-dimethylbenzene-1,4-diamine", "Step 4: Quaternization of N1,N4-dimethylbenzene-1,4-diamine with hydrochloric acid to form N1,N4-dimethylbenzene-1,4-diamine dihydrochloride" ] } | |
CAS No. |
10541-30-7 |
Molecular Formula |
C8H14Cl2N2 |
Molecular Weight |
209.11 g/mol |
IUPAC Name |
1-N,4-N-dimethylbenzene-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-9-7-3-5-8(10-2)6-4-7;;/h3-6,9-10H,1-2H3;2*1H |
InChI Key |
PXJHVKRLFWZUNV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)NC.Cl.Cl |
Purity |
95 |
Related CAS |
99-98-9 (Parent) |
Origin of Product |
United States |
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